1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone
Description
1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone (hereafter referred to as the "ethanone derivative") is a heterocyclic compound featuring a ketone group (ethanone) attached to a cyclohexyl-imidazoisoindole scaffold. This compound is structurally related to the alcohol derivative 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol (NLG919), a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor widely studied for cancer immunotherapy . While NLG919 has been extensively characterized, the ethanone derivative is less well-documented, with primary references focusing on its structural analogs and their biochemical applications .
Properties
IUPAC Name |
1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16H,1-3,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQWDUUFGXQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2C3=CC=CC=C3C4=CN=CN24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazoisoindole core, followed by the introduction of the cyclohexyl group. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Structure
The compound features a cyclohexyl group attached to an ethanone moiety, linked to an imidazoisoindole structure. This unique combination contributes to its biological activity and potential therapeutic applications.
Medicinal Chemistry
1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone has been investigated for its pharmacological properties, particularly as an inhibitor of the indoleamine 2,3-dioxygenase (IDO) pathway. The IDO pathway is critical in regulating immune responses and is implicated in cancer progression and immune evasion.
Case Study: IDO Inhibition
Recent studies have demonstrated that this compound acts as a small molecule inhibitor of IDO, showing promise in enhancing anti-tumor immunity. By inhibiting IDO, the compound may help restore T-cell function and promote a more effective immune response against tumors .
Neuropharmacology
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. Research is ongoing to evaluate its effects on neurotransmitter systems and potential neuroprotective properties.
Case Study: Neuroprotective Effects
Preliminary studies indicate that derivatives of imidazoisoindole compounds can exhibit neuroprotective effects by modulating oxidative stress pathways. This suggests that this compound may have similar properties, warranting further investigation in neuropharmacological contexts .
Cancer Research
In addition to its role as an IDO inhibitor, this compound has been explored for its cytotoxic effects on various cancer cell lines. Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapeutics.
Case Study: Cytotoxic Activity
Research has shown that compounds with imidazoisoindole structures can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Structural Insights :
- Fluorination (e.g., in the ethanone derivative and Navoximod) enhances metabolic stability and lipophilicity, improving pharmacokinetic profiles .
Pharmacological and Biochemical Activity
Functional Notes:
- NLG919 reduces tumor volume by 95% in murine models when combined with T-cell vaccines .
- The ethanone derivative’s role in structural studies (PDB 5PJ) highlights its utility in elucidating IDO1-inhibitor interactions .
Physicochemical Properties
Key Differences :
- The ethanone derivative’s fluorination increases molecular weight and may reduce aqueous solubility compared to NLG919 .
Biological Activity
1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone, a compound with the chemical formula , has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C18H20N2O |
| Molecular Weight | 284.36 g/mol |
| CAS Number | 1402836-58-1 |
| Structure | Chemical Structure |
Research indicates that this compound acts primarily as a selective antagonist for neuropeptide Y (NPY) receptors, particularly the Y5 subtype. This interaction is significant as it may regulate appetite and energy homeostasis, offering potential therapeutic avenues for obesity management .
Pharmacological Effects
- Appetite Regulation : The compound has been shown to antagonize the orexigenic effects of NPY, suggesting its utility in reducing food intake and aiding weight loss .
- Neuroprotective Properties : Preliminary studies suggest that it may also exert neuroprotective effects, potentially beneficial in neurodegenerative disorders .
- Anticancer Potential : Some studies indicate that imidazoisoindoles may have anticancer properties, although specific data on this compound is limited.
Study on Neuropeptide Y Receptors
A study published in PubMed evaluated a series of compounds related to NPY receptor antagonism, highlighting the structural modifications that enhance receptor selectivity and oral bioavailability. The findings suggest that cyclohexyl derivatives like this compound show promising pharmacokinetic profiles compared to earlier compounds .
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of related compounds. In vitro assays demonstrated that certain derivatives do not significantly inhibit hERG potassium channels, indicating a lower risk for cardiotoxicity—a common concern with many pharmacological agents .
Comparative Analysis with Similar Compounds
| Compound Name | Y5 Receptor Affinity (K(i) nM) | Oral Bioavailability (%) |
|---|---|---|
| This compound | Not specified | Not specified |
| N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl)cyclohexyl]carboxamide | 3 | 36 |
This table illustrates the need for further research to establish definitive metrics for this compound.
Q & A
Basic Question
How do researchers address contradictions in reported biological activity data for IDO1 inhibitors?
Advanced Question
Discrepancies (e.g., variable IC₅₀ values) arise from:
- Assay Conditions : Cell-free vs. cellular assays (e.g., HeLa vs. dendritic cells) yield different inhibition kinetics .
- Compound Stability : Degradation in DMSO storage (e.g., -80°C for ≤6 months recommended) .
- Species Specificity : Murine vs. human IDO1 homology (87%) may alter efficacy .
Resolution : Use standardized protocols (e.g., PrestoBlue viability assays) and orthogonal validation (e.g., Western blot for IDO1 expression) .
What computational tools are employed to predict binding modes and off-target risks?
Advanced Question
- Molecular Docking (AutoDock Vina) : Simulate interactions with IDO1’s heme-binding pocket (PDB: 4PK5), focusing on π-stacking with Phe226 and hydrogen bonds with Arg231 .
- Pharmacophore Modeling : Identify critical features (e.g., planar aromatic core, hydrogen bond acceptor) .
- Off-Target Screening : SwissTargetPrediction or SEA databases assess kinase/GPCR binding risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
